molecular formula C14H14FNO3S B2800879 2-(4-Fluorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine CAS No. 341967-33-7

2-(4-Fluorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine

Cat. No.: B2800879
CAS No.: 341967-33-7
M. Wt: 295.33
InChI Key: IOZGIZNANBPDOB-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine is a high-purity chemical reagent designed for pharmaceutical and oncology research. This compound features a pyridine core, a privileged scaffold in medicinal chemistry known for its significant role in developing anticancer agents . The structural motif incorporating a phenoxy substituent and a methylsulfonyl group is characteristic of molecules investigated for their inhibitory activity against key biological targets. For instance, research on analogous 4-(2-fluorophenoxy)pyridine derivatives has demonstrated potent activity as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors, which are important targets in cancer therapy for controlling tumor growth and angiogenesis . Similarly, other pyridine compounds containing methylsulfonyl groups have been explored as selective cyclooxygenase-2 (COX-2) inhibitors . The presence of these functional groups suggests potential for this compound to be utilized as a key intermediate in synthesizing novel bioactive molecules or as a scaffold for developing enzyme inhibitors. Researchers may employ this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for probing novel mechanisms of action in diseases such as cancer. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-fluorophenoxy)-4,6-dimethyl-3-methylsulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-9-8-10(2)16-14(13(9)20(3,17)18)19-12-6-4-11(15)5-7-12/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZGIZNANBPDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)OC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine typically involves the reaction of 4-fluorophenol with 2,4,6-trimethylpyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the pyridine ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H14FNO3S
  • Molecular Weight : 295.33 g/mol
  • IUPAC Name : 2-(4-fluorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine

The presence of the fluorine atom in this compound enhances its electronegativity and stability, making it a valuable building block in synthetic chemistry.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer effects by inhibiting tumor growth through specific molecular interactions. Its fluorinated structure may enhance binding affinity to cancer-related targets.
  • Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

The compound has shown promise in various biological assays:

  • Antimicrobial Properties : Studies have demonstrated its potential to disrupt bacterial cell functions, indicating possible applications in combating antibiotic-resistant strains. The mechanism involves interference with protein synthesis and nucleic acid production in bacteria.
  • Bioactive Molecule in Drug Discovery : Its unique structure allows it to serve as a lead compound in the development of new pharmaceuticals targeting various diseases.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in material science:

  • Advanced Materials Development : The compound is explored for creating materials with enhanced thermal stability and resistance to degradation. Its unique chemical properties make it suitable for high-performance applications.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityInhibition of tumor growth in vitro; potential for specific molecular targeting
Antimicrobial EffectsDisruption of bacterial cell functions; effective against resistant strains
Material ScienceDevelopment of high-performance materials with enhanced stability

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes or receptors. The sulfonyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related pyridine derivatives:

Compound Name Substituents (Position 2/3) Molecular Formula Molecular Weight Key Properties/Activities
Target : 2-(4-Fluorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine 4-Fluorophenoxy (2), methylsulfonyl (3) C₁₄H₁₄FNO₃S 307.33 Hypothesized COX-2/kinase inhibition
2-Isopropoxy-4,6-dimethyl-3-(methylsulfonyl)pyridine Isopropoxy (2) C₁₁H₁₇NO₃S 243.32 Higher solubility due to smaller substituent
2-Hydrazinyl-4,6-dimethyl-3-(methylsulfonyl)pyridine Hydrazinyl (2) C₈H₁₃N₃O₂S 215.27 Potential for metal chelation (hydrazine group)
3-Methanesulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine 3-Trifluoromethylphenoxy (2), phenyl (6) C₂₀H₁₆F₃NO₃S 407.41 Enhanced lipophilicity (CF₃ group)

Key Observations :

  • Electron-Withdrawing Effects : The methylsulfonyl group in all compounds enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites .
  • The trifluoromethylphenoxy group in increases steric bulk and electron-withdrawing capacity, which may enhance binding to hydrophobic pockets in proteins.
  • Molecular Weight : The target compound (307.33 g/mol) falls within the acceptable range for drug-like molecules, whereas the trifluoromethyl analog exceeds typical thresholds (407.41 g/mol), possibly limiting bioavailability.
COX-2 Inhibition Potential
  • Imidazo[1,2-a]pyridine derivatives with methylsulfonyl groups (e.g., 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine) exhibit potent COX-2 inhibition (IC₅₀ = 0.07 μM) due to sulfone-mediated hydrogen bonding . By analogy, the target compound’s methylsulfonyl group may confer similar COX-2 selectivity.
  • Comparison with Hydrazinyl Derivative : The hydrazine group in could enable metal coordination, shifting activity toward antimicrobial or antitubercular applications rather than COX-2 inhibition.
Anticancer Activity
  • Trifluoromethylphenoxy-pyridine derivatives (e.g., ) are explored as STAT3 phosphorylation inhibitors in breast cancer. The fluorophenoxy group in the target compound may similarly disrupt protein-protein interactions in oncogenic pathways .

Biological Activity

2-(4-Fluorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine, with the CAS number 341967-33-7, is a synthetic compound characterized by its unique molecular structure and potential biological activities. The molecular formula is C14H14FNO3SC_{14}H_{14}FNO_3S and it has a molecular weight of 295.33 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its structural components suggest that it may interfere with bacterial cell functions, making it a candidate for further investigation in combating resistant strains.

  • Mechanism of Action : The compound's activity may stem from its ability to disrupt protein synthesis and nucleic acid production in bacteria. This is similar to the mechanisms observed in other pyridine derivatives that exhibit antibacterial properties .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cell lines.

  • Cell Line Studies : In vitro studies demonstrated that the compound affects microtubule dynamics, leading to mitotic delay and subsequent cell death in HeLa cells, a common cervical cancer cell line .

Potential as a CDK2 Inhibitor

The compound has also been evaluated for its role as a cyclin-dependent kinase 2 (CDK2) inhibitor. CDK2 is crucial for cell cycle regulation, and its inhibition can lead to reduced proliferation of cancer cells.

  • Apoptotic Induction : In studies involving pyrazole-based analogs, modifications similar to those found in this compound resulted in significant apoptotic activity against cancer cells .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth; potential against resistant strains
AnticancerInduces apoptosis; affects microtubule dynamics
CDK2 InhibitionReduces proliferation in cancer cell lines

Case Study 1: Antimicrobial Efficacy

In a study assessing various pyridine derivatives, this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than those required for traditional antibiotics like ciprofloxacin .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on HeLa cells showed that treatment with the compound led to a marked increase in apoptotic markers compared to untreated controls. Flow cytometry analysis indicated a higher percentage of cells undergoing apoptosis post-treatment, suggesting its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic protocols for 2-(4-fluorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyridine core via nucleophilic substitution or coupling reactions. For example, fluorophenoxy groups are introduced using 4-fluorophenol under basic conditions (e.g., NaOH in dichloromethane) .
  • Step 2 : Sulfonylation at the 3-position using methylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Step 3 : Methylation at the 4- and 6-positions using methyl iodide or dimethyl sulfate under controlled temperatures (40–60°C) .
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) .
    Key Analytical Methods :
    • TLC to monitor reaction progress .
    • NMR (¹H/¹³C) to confirm substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm; methylsulfonyl at δ 3.1 ppm) .
    • MS for molecular ion validation (e.g., [M+H]+ peak) .

Q. How is the compound structurally characterized, and what spectroscopic signatures are critical?

Characterization relies on:

  • ¹H NMR :
    • Methyl groups (4,6-positions): Doublets or singlets at δ 2.3–2.5 ppm.
    • Fluorophenoxy aromatic protons: Distinct splitting patterns (e.g., doublets at δ 6.8–7.1 ppm due to para-fluorine coupling) .
  • ¹³C NMR :
    • Methylsulfonyl carbon: ~δ 40–45 ppm.
    • Pyridine carbons: δ 120–160 ppm, with deshielding at C-3 due to sulfonyl .
  • IR : Sulfonyl S=O stretches at 1150–1300 cm⁻¹ .
  • LC-MS : Retention time and [M+H]+ ion verification (e.g., m/z ~350–400) .

Q. What functional groups dictate reactivity, and how do they influence downstream modifications?

  • Methylsulfonyl Group : Electron-withdrawing nature activates the pyridine ring for electrophilic substitution but limits nucleophilic attacks. It also enhances solubility in polar solvents .
  • Fluorophenoxy Group : Fluorine’s electronegativity stabilizes the aromatic ring, directing further substitutions (e.g., meta to fluorine) .
  • Methyl Groups : Steric hindrance at 4,6-positions restricts functionalization at adjacent positions .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?

Methodological Approach :

  • Design of Experiments (DOE) : Vary parameters systematically:

    ParameterOptimal RangeImpact on Yield
    Temperature50–60°CPrevents side reactions (e.g., over-sulfonylation)
    SolventDMF or THFEnhances fluorophenoxy coupling
    CatalystPd/C (for coupling)Accelerates aryl-ether formation
  • Continuous Flow Reactors : Improve mixing and heat transfer for sulfonylation steps .

Q. What mechanistic insights explain its biological activity (e.g., COX-2 inhibition)?

  • Structural Basis : The methylsulfonyl group mimics the sulfonamide pharmacophore in COX-2 inhibitors, binding to the enzyme’s hydrophobic pocket .
  • Fluorophenoxy Group : Enhances binding affinity via π-π stacking with Tyr-385 in COX-2 .
  • Validation Methods :
    • Kinetic Assays : Measure IC₅₀ using purified COX-2 (e.g., colorimetric assays with arachidonic acid substrate) .
    • Molecular Docking : Simulate interactions with COX-2 (PDB ID: 3LN1) to compare substituent effects .

Q. How can contradictory bioactivity data between studies be resolved?

Case Example : Discrepancies in IC₅₀ values for COX-2 inhibition may arise from:

  • Substituent Position : Fluorine’s para vs. meta placement alters electronic effects on binding .
  • Assay Conditions : Variations in enzyme source (human vs. murine) or substrate concentration .
    Resolution Strategy :
    • SAR Studies : Synthesize analogs with systematic substituent changes (e.g., replacing fluorine with chlorine) .
    • Meta-Analysis : Normalize data using standardized assays (e.g., Cayman Chemical COX-2 Inhibitor Screening Kit) .

Q. What computational approaches predict its physicochemical properties or bioactivity?

  • QSPR Models : Correlate logP and polar surface area with solubility (e.g., Schrödinger QikProp) .
  • DFT Calculations : Optimize geometry to predict NMR shifts (e.g., Gaussian 09 at B3LYP/6-31G* level) .
  • Molecular Dynamics : Simulate membrane permeability (e.g., GROMACS with lipid bilayer models) .

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